

An In-depth Technical Guide to 2-(Methylthio)benzimidazole (CAS 7152-24-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylthio)benzimidazole

Cat. No.: B182452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **2-(Methylthio)benzimidazole**, also known as 2-methylsulfanyl-1H-benzimidazole, is a versatile heterocyclic compound with the CAS number 7152-24-1.^[1] Its unique molecular structure, featuring a benzimidazole core fused with a methylthio group, makes it a valuable intermediate and building block in diverse scientific fields.^[1] This technical guide provides a comprehensive overview of its core properties, biological significance, and key experimental methodologies. The compound is a key player in the synthesis of various pharmaceuticals, including potential anti-cancer, antifungal, and antibacterial agents.^[1] Furthermore, it finds applications in agrochemicals and materials science, where it is used to develop advanced polymers and coatings.^[1] This document consolidates critical data to support ongoing research and development efforts involving this compound.

Physicochemical Properties

2-(Methylthio)benzimidazole is typically a white to off-white crystalline solid at room temperature.^{[1][2]} Its core chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Reference(s)
CAS Number	7152-24-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ N ₂ S	[1] [2] [3]
Molecular Weight	164.23 g/mol	[1] [3]
IUPAC Name	2-methylsulfanyl-1H-benzimidazole	[3]
Synonyms	2-Methylmercaptobenzimidazole, S-Methyl-2-mercaptobenzimidazole	[1] [3] [5]
Appearance	White to almost white crystalline powder	[1] [2]
Melting Point	202-205 °C	[1] [2] [4] [6]
Boiling Point	347.2 ± 25.0 °C (Predicted)	[2] [7]
Flash Point	163.8 °C	[2]
Density	1.1724 g/cm ³ (Rough Estimate)	[2]
Vapor Pressure	5.48E-05 mmHg at 25°C	[2]
Solubility	Moderately soluble in organic solvents like DMSO, DMF, and methanol. [8] [9]	[8] [9]
Purity	Typically ≥ 99% (HPLC)	[1]
Storage	Store at room temperature, sealed in a dry environment. [1]	[1]

Biological and Chemical Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory.

effects.[10][11][12] **2-(Methylthio)benzimidazole** serves as a crucial starting material for synthesizing more complex, biologically active molecules.

- Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals.[1] Researchers have utilized it to design compounds with potent antifungal and antibacterial properties, showing potential in combating resistant pathogens.[1] Its derivatives have also been investigated for anthelmintic (anti-worm) and anti-cancer activities, highlighting its ability to interact effectively with various biological pathways.[1][13][14]
- Agrochemicals: The compound is used in the formulation of agrochemicals to protect crops against pests and diseases, thereby supporting sustainable agriculture by enhancing crop yield and quality.[1]
- Materials Science: In materials science, **2-(Methylthio)benzimidazole** is explored for developing novel polymers and coatings that exhibit enhanced chemical resistance and durability.[1]
- Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways and identifying potential therapeutic targets.[1]

Key Experimental Protocols

General Synthesis of 2-(Alkylthio)benzimidazole

Derivatives

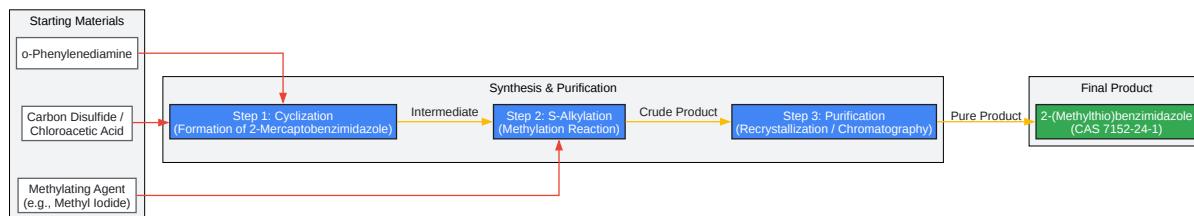
The synthesis of **2-(Methylthio)benzimidazole** and its derivatives often starts from o-phenylenediamine or a substituted analogue. A common and plausible pathway involves the formation of a 2-mercaptobenzimidazole intermediate, followed by alkylation.

Methodology:

- Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate:
 - o-Phenylenediamine (1 equivalent) is reacted with chloroacetic acid (1.5 equivalents) in the presence of an acid like hydrochloric acid (4N).[15]

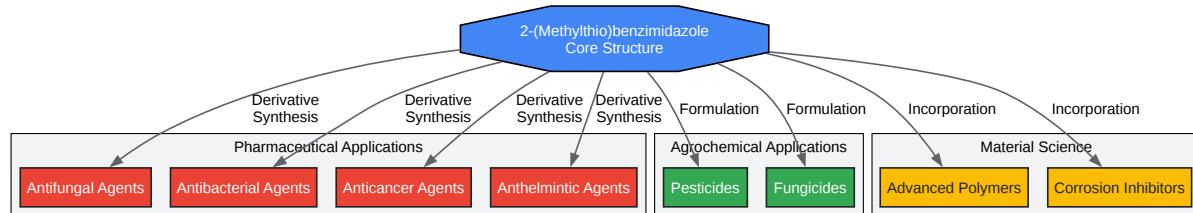
- Alternatively, o-phenylenediamine can be condensed with reagents like potassium ethyl xanthate or carbon disulfide to form the 2-mercaptobenzimidazole ring.
- Step 2: S-Alkylation (Methylation):
 - The resulting 2-mercaptobenzimidazole is dissolved in a suitable solvent such as ethanol.
 - A base (e.g., sodium hydroxide solution) is added to the mixture to deprotonate the thiol group, forming a thiolate salt.
 - A methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents), is then added to the reaction mixture.
 - The mixture is stirred, often under reflux, for several hours to allow the S-alkylation to proceed to completion.[15]
- Step 3: Work-up and Purification:
 - After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed several times with water to remove inorganic salts and impurities.[15]
 - The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., 10% aqueous ethanol) or by silica gel column chromatography to yield the pure **2-(Methylthio)benzimidazole**.[16][17]

Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)


This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **2-(Methylthio)benzimidazole** derivatives against bacterial strains such as *Escherichia coli* and *Staphylococcus aureus*.[15]

Methodology:

- Preparation of Test Compounds:
 - A stock solution of the synthesized **2-(Methylthio)benzimidazole** derivative is prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO).[15]
 - A series of twofold dilutions are prepared from the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of final concentrations (e.g., 3.12 to 100 mg/mL).[15]
- Preparation of Bacterial Inoculum:
 - The test bacteria (*E. coli*, *S. aureus*) are cultured in a suitable broth overnight at 37°C.
 - The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- MIC Assay Procedure:
 - In a series of sterile test tubes or a 96-well microtiter plate, 1 mL of each concentration of the test compound is added.[15]
 - To each tube/well, 0.5 mL of the standardized bacterial inoculum is added.[15]
 - A positive control (growth control) tube is prepared containing the growth medium and the bacterial inoculum but no test compound.[15]
 - A negative control (sterility control) tube is prepared containing only the growth medium to check for contamination.[15]
- Incubation and Observation:
 - The tubes or plates are incubated at 37°C for 24 hours.[15]
 - After incubation, the tubes are visually inspected for turbidity (bacterial growth).
 - The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]


Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to **2-(Methylthio)benzimidazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Methylthio)benzimidazole**.

[Click to download full resolution via product page](#)

Caption: Application pathways for **2-(Methylthio)benzimidazole** as a core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7152-24-1 | CAS DataBase [m.chemicalbook.com]
- 5. 1H-Benzimidazole, 2-(methylthio)- (CAS 7152-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-(METHYLTHIO)BENZIMIDAZOLE7152-24-1,Purity95%_MDA [molbase.com]
- 8. CAS 7152-24-1: 2-(Methylthio)benzimidazole | CymitQuimica [cymitquimica.com]
- 9. [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (60738-38-7) for sale [vulcanchem.com]
- 10. isca.me [isca.me]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The synthesis and study of the acute toxicity and anthelmintic activity of new 2-methylthiobenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tsijournals.com [tsijournals.com]
- 16. scirp.org [scirp.org]

- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methylthio)benzimidazole (CAS 7152-24-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182452#2-methylthio-benzimidazole-cas-number-7152-24-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com